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Compound of Interest

Compound Name: (R)-ethyl 2-methoxypropanoate

Cat. No.: B1607680 Get Quote

In the landscape of pharmaceutical and agrochemical development, the precise control of

stereochemistry is not merely an academic exercise but a critical determinant of biological

activity and safety. Chiral building blocks, or synthons, are enantiomerically pure molecules that

serve as foundational starting materials for constructing complex, stereochemically defined

targets. (R)-ethyl 2-methoxypropanoate, belonging to the class of α-alkoxy esters, is a prime

example of such a synthon.

The strategic importance of this molecule lies in the stereodefined α-methoxy propionyl moiety.

This structural motif is incorporated into various biologically active molecules. The methoxy

group at the chiral center provides steric and electronic properties that can be crucial for

molecular recognition and binding affinity at biological targets, while the ester functionality

offers a versatile handle for further chemical transformations such as hydrolysis, amidation, or

reduction. This guide serves to equip the research scientist with the necessary technical

knowledge to synthesize, analyze, and effectively utilize (R)-ethyl 2-methoxypropanoate.

Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental

to its successful application in synthesis, enabling accurate measurements, reaction

monitoring, and purification.

Physical Properties
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The key physical and chemical identifiers for (R)-ethyl 2-methoxypropanoate are summarized

below. These data are critical for handling, safety assessments, and stoichiometric calculations.

Property Value Source(s)

CAS Number 40105-20-2

Molecular Formula C₆H₁₂O₃ [1]

Molecular Weight 132.16 g/mol [1]

Boiling Point 160 °C at 760 mmHg [2]

Density 0.959 g/cm³ [2]

Flash Point 49.9 °C [2]

Refractive Index 1.397 - 1.399 [2]

Appearance Colorless liquid General Knowledge

Synonyms

Ethyl (R)-(-)-2-

methoxypropionate, (2R)-Ethyl

2-methoxypropanoate

[2]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

material. Below are the expected spectral characteristics based on the molecule's structure and

data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool

for structural confirmation. The expected signals (predicted for CDCl₃ solvent) are:

~4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group, split by the

adjacent methyl group.

~3.8 ppm (quartet, 1H): The methine proton (-CH(OCH₃)-) at the chiral center, split by the

adjacent methyl group.

~3.4 ppm (singlet, 3H): Protons of the methoxy group (-O-CH₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1607680?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-methoxypropanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-methoxypropanoate
https://www.lookchem.com/ProductWholeProperty_LCPL14175.htm
https://www.lookchem.com/ProductWholeProperty_LCPL14175.htm
https://www.lookchem.com/ProductWholeProperty_LCPL14175.htm
https://www.lookchem.com/ProductWholeProperty_LCPL14175.htm
https://www.lookchem.com/ProductWholeProperty_LCPL14175.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~1.4 ppm (doublet, 3H): Methyl protons adjacent to the chiral center (-CH(CH₃)-).

~1.2 ppm (triplet, 3H): Terminal methyl protons of the ethyl group (-O-CH₂-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

~173 ppm: Carbonyl carbon of the ester (C=O).

~78 ppm: Chiral methine carbon (-CH(OCH₃)-).

~61 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃).

~57 ppm: Methoxy carbon (-O-CH₃).

~18 ppm: Methyl carbon adjacent to the chiral center (-CH(CH₃)-).

~14 ppm: Terminal methyl carbon of the ethyl group (-O-CH₂-CH₃).

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

[3]

~2980-2940 cm⁻¹: C-H stretching (alkane).

~1745 cm⁻¹: Strong C=O stretching (ester).

~1100-1200 cm⁻¹: C-O stretching (ether and ester).

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a

molecular ion peak (M⁺) at m/z = 132. Key fragmentation patterns would include the loss of

the ethoxy group (-OCH₂CH₃, m/z = 87) and the methoxy group (-OCH₃, m/z = 101).[4][5]

Synthesis and Manufacturing
The most reliable and industrially scalable synthesis of (R)-ethyl 2-methoxypropanoate
originates from the readily available chiral pool starting material, (R)-ethyl lactate. The core

transformation is a Williamson ether synthesis.

Core Reaction: Williamson Ether Synthesis
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The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of

an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[6] In this

context, the hydroxyl group of (R)-ethyl lactate is deprotonated by a strong base to form a

nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent.

Causality of Reagent Choice:

Starting Material: (R)-ethyl lactate is chosen because it is a bio-renewable and commercially

available starting material that already possesses the required (R)-stereochemistry at the C2

position.[7]

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH

irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving

the reaction forward. Using a weaker base like NaOH could lead to an unfavorable

equilibrium and potential side reactions like ester hydrolysis.

Methylating Agent: A reactive methylating agent with a good leaving group is required for the

Sₙ2 reaction. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices.

Methyl iodide is highly effective due to the excellent leaving group ability of iodide.

Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is

used to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the

strong base.[1]
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Caption: Synthesis workflow for (R)-ethyl 2-methoxypropanoate via Williamson ether

synthesis.

Detailed Laboratory Synthesis Protocol
This protocol is a representative procedure and should be performed by qualified personnel

with appropriate safety precautions.

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux

condenser under a nitrogen or argon atmosphere.

Reagent Preparation: In the flask, prepare a suspension of sodium hydride (NaH, 1.2

equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the

suspension to 0 °C using an ice bath.
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Alkoxide Formation: Slowly add a solution of (R)-ethyl lactate (1.0 equivalent) in anhydrous

THF to the NaH suspension via the dropping funnel. Causality: A slow addition rate is crucial

to control the exothermic reaction and the evolution of hydrogen gas. Maintain the

temperature at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture,

maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to

room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

Reaction Quench: After the reaction is complete, cool the flask back to 0 °C and cautiously

quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium

chloride (NH₄Cl) solution.

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and

water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the resulting crude oil by vacuum distillation to yield (R)-ethyl 2-
methoxypropanoate as a clear, colorless liquid.

Quality Control and Analytical Methodologies
Rigorous quality control is essential to confirm the identity, purity, and, most importantly, the

enantiomeric excess (e.e.) of the final product.

Confirmation of Structure
The identity of the purified product must be confirmed using the spectroscopic methods

outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, and MS). The data obtained should match the

expected profiles, confirming the successful methylation and the integrity of the ester

functionality.

Determination of Enantiomeric Excess
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The primary measure of success in a chiral synthesis is the enantiomeric excess of the

product. This is typically determined by a chiral chromatographic technique, either Gas

Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] The principle

involves passing the sample through a column containing a chiral stationary phase (CSP). The

two enantiomers form transient, diastereomeric complexes with the CSP, leading to different

retention times and thus, separation.

Causality of Method Choice: Chiral GC is often preferred for volatile, thermally stable

compounds like ethyl 2-methoxypropanoate. Columns with cyclodextrin-based CSPs are

particularly effective for separating enantiomers of small esters and ethers.[5]

Sample Preparation

Chiral GC Analysis Data Processing

Purified Product Sample Dilute in Hexane

Inject SampleGC-FID System
(Chiral Column) Enantiomer Separation FID Detection Obtain Chromatogram Integrate Peak Areas

(Area_R, Area_S) Calculate e.e.

Click to download full resolution via product page

Caption: Workflow for determining enantiomeric excess (e.e.) using chiral gas chromatography.

Representative Chiral GC Protocol
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Column: Chiral GC column, e.g., a cyclodextrin-based column such as Rt-βDEXsm or

equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like hexane or ethyl acetate.

GC Conditions:
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Injector Temperature: 220 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Hydrogen, constant flow.

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. (Note:

This is a starting point and must be optimized).

Data Analysis:

Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.

Integrate the area under each peak.

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) /

(Area_R + Area_S)] x 100

Self-Validation: To confirm peak identity, a racemic sample (synthesized from racemic

ethyl lactate) should be injected to ensure two peaks of approximately equal area are

observed.

Applications in Drug Development and Synthesis
(R)-ethyl 2-methoxypropanoate is not an active pharmaceutical ingredient (API) itself, but a

high-value intermediate. Its utility stems from its ability to introduce a specific stereocenter and

a methoxy group early in a synthetic sequence. The ester provides a robust handle that can be

carried through several synthetic steps before being converted into a desired functionality (e.g.,

an amide or alcohol) in a late-stage transformation.

While specific examples of blockbuster drugs derived directly from this synthon are proprietary,

its structural motif is found in compounds targeting a range of therapeutic areas. The α-

methoxy acid/ester structure is a known feature in molecules designed to be, for example,

metabolic modulators or enzyme inhibitors, where the methoxy group can occupy a specific

hydrophobic pocket in a protein's active site.

Safety, Handling, and Storage
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As a Senior Application Scientist, ensuring safe laboratory practice is paramount. Although a

specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be universally available, data

from related esters can be used to guide safe handling.

Hazards: The compound is expected to be a combustible liquid. It may cause skin, eye, and

respiratory irritation.

Handling:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

Keep away from heat, sparks, and open flames.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Keep away from strong oxidizing agents and strong bases.

Conclusion
(R)-ethyl 2-methoxypropanoate is a powerful and versatile chiral building block for modern

organic synthesis. Its value is derived from its enantiopure nature, the strategic placement of

the methoxy group, and the synthetic flexibility of the ester handle. By understanding its

properties, employing robust synthetic protocols based on the Williamson ether synthesis, and

utilizing rigorous analytical methods for quality control, researchers can confidently incorporate

this synthon into the synthesis of complex and high-value molecules. This guide provides the

foundational knowledge and practical protocols to enable drug development professionals and

synthetic chemists to unlock the full potential of this important chiral intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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